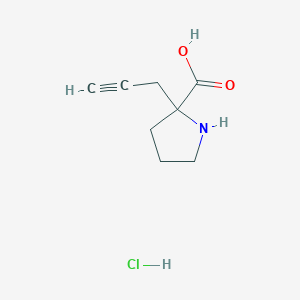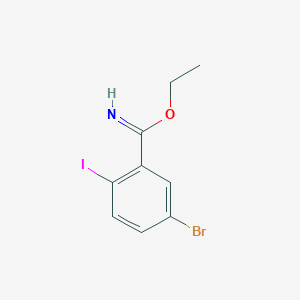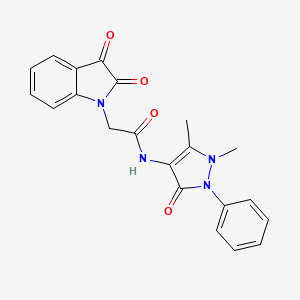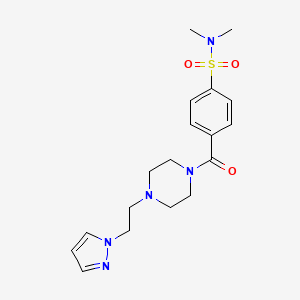![molecular formula C23H20N6O5S B2445461 5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline CAS No. 1116065-31-6](/img/no-structure.png)
5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline is a useful research compound. Its molecular formula is C23H20N6O5S and its molecular weight is 492.51. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ionic Liquid Crystals
Piperidinium, piperazinium, and morpholinium cations, which are structurally related to the compound due to their incorporation of piperazine units, have been utilized in the design of ionic liquid crystals. These cations, when combined with various anions, demonstrate rich mesomorphic behavior, exhibiting high-ordered smectic phases, smectic A phases, and hexagonal columnar phases. This behavior suggests potential applications in the development of advanced materials with tunable physical properties for use in displays, sensors, and other electronic devices (Lava, Binnemans, & Cardinaels, 2009).
Antimicrobial and Anti-inflammatory Activities
Compounds structurally related to the target molecule, specifically those incorporating piperazine or morpholine rings, have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria as well as pathogenic fungi like Candida albicans. Additionally, some of these compounds exhibit dose-dependent anti-inflammatory activity in animal models. This suggests potential for the development of new antimicrobial and anti-inflammatory agents (Al-Abdullah et al., 2014).
Antioxidant Activities
Bromophenols isolated from marine red algae, which share a brominated phenyl motif with the compound of interest, have demonstrated potent antioxidant activities stronger than or comparable to traditional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests the potential of structurally similar compounds for use in preventing oxidative stress and deterioration in food and biological systems (Li, Li, Gloer, & Wang, 2011).
Synthesis and Application in Coordination Chemistry
The inclusion of piperazine and related nitrogen-containing heterocycles in the design of coordination compounds, such as those involving rhenium and technetium tricarbonyl complexes, demonstrates their utility in creating novel materials with potential applications in imaging, sensing, and catalysis. These findings underscore the versatility of such motifs in facilitating diverse and specific interactions at the molecular level (Palma et al., 2004).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline involves the reaction of 5-bromo-1-propionylindoline with 3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-ylsulfonyl chloride in the presence of a base to form the desired compound.", "Starting Materials": [ "5-bromo-1-propionylindoline", "3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-ylsulfonyl chloride", "Base (e.g. triethylamine, sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 5-bromo-1-propionylindoline in a suitable solvent (e.g. dichloromethane, chloroform) and add a base (e.g. triethylamine, sodium hydroxide) to the solution.", "Step 2: Add 3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-ylsulfonyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 4: Purify the product by column chromatography or recrystallization to obtain the desired compound." ] } | |
CAS-Nummer |
1116065-31-6 |
Produktname |
5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline |
Molekularformel |
C23H20N6O5S |
Molekulargewicht |
492.51 |
IUPAC-Name |
5-phenyl-6-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N6O5S/c1-31-16-9-13(10-17(32-2)19(16)33-3)20-25-18(34-28-20)12-35-23-26-21-15(11-24-27-21)22(30)29(23)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,24,27) |
InChI-Schlüssel |
HWUKLXLFZURIBX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2445384.png)
![2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2445390.png)

![8-(3,4-Difluorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2445392.png)
![N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B2445393.png)

![N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B2445395.png)
![8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2445396.png)
![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2445397.png)